molecular formula C11H19N3O2 B2559739 4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide CAS No. 2408974-46-7

4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide

Cat. No.: B2559739
CAS No.: 2408974-46-7
M. Wt: 225.292
InChI Key: PUFPEMJXMVCYGA-UHFFFAOYSA-N
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Description

“4-(2-Oxopyrrolidin-1-yl)azepane-1-carboxamide” is a chemical compound with the molecular formula C11H19N3O2 . It has a molecular weight of 225.29 g/mol . The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19N3O2/c12-11(16)13-6-1-3-9(5-8-13)14-7-2-4-10(14)15/h9H,1-8H2,(H2,12,16) . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles .

It is stored at room temperature .

Scientific Research Applications

Ultrasound-assisted Synthesis and Antimicrobial Activity

A novel synthesis route for related compounds, utilizing ultrasound-assisted synthesis, has been explored for its antimicrobial potential. The synthesis of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides was achieved through a facile one-pot reaction, demonstrating weak antimicrobial activity for the majority of these cyclic amides. This synthesis route offers advantages such as environmental friendliness, convenience, and efficiency (Jassem & Chen, 2021).

Acid-catalyzed Ring Opening and Novel Compound Formation

Research into acid-catalyzed ring opening of related structures has led to the formation of new substituted dibenzoxanthenes and diarylmethane derivatives. This work underscores the chemical versatility and potential for generating novel compounds through strategic manipulation of the chemical structure (Gazizov et al., 2015).

Biotransformation and Organic Synthesis Applications

Enantioselective biotransformations of pyrrolidine-2,5-dicarboxamides have been reported, highlighting their utility in organic synthesis. The use of microbial whole cell catalysts for the kinetic resolution and desymmetrization of these compounds opens avenues for the scalable preparation of drug-like compounds and aza-nucleoside analogues, demonstrating the synthetic and therapeutic potential of these structures (Chen et al., 2012).

Ionic Liquids and Green Chemistry

Azepane, a structural relative, has been utilized to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane and showcasing potential in mitigating disposal issues related to the polyamide industry, highlight the application of these structures in green chemistry and materials science (Belhocine et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c12-11(16)13-6-1-3-9(5-8-13)14-7-2-4-10(14)15/h9H,1-8H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPEMJXMVCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)N)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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